

An In-depth Technical Guide to Pentane-1,3-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Diaminopentane**

Cat. No.: **B1584249**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentane-1,3-diamine, formerly known as **1,3-diaminopentane**, is a low viscosity, liquid diamine with a characteristic asymmetric structure.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to research and development.

IUPAC Name

The officially recognized IUPAC name for this compound is pentane-1,3-diamine.^[2]

Physicochemical and Toxicological Properties

Pentane-1,3-diamine is a colorless liquid with a slight odor.^{[1][2]} A comprehensive summary of its physical, chemical, and toxicological properties is presented in Table 1.

Table 1: Physicochemical and Toxicological Properties of Pentane-1,3-diamine

Property	Value	Source
Molecular Formula	C5H14N2	[1] [2]
Molecular Weight	102.18 g/mol	[1] [2]
CAS Registry Number	589-37-7	[1] [2]
Density	0.855 g/mL at 25°C	[1]
Boiling Point	164 °C	[1]
Flash Point	59 °C	[1]
Vapor Pressure	1.0 mmHg at 20°C	[1] [2]
Solubility in Water	Miscible	[1]
pKa1 (25°C)	10.97	[1]
pKa2 (25°C)	8.92	[1]
Refractive Index (20°C)	1.4512	[1]
Oral LD50 (Rat)	~1,000 mg/kg	
Inhalation LC50 (Rat)	~4,300 mg/m³/4hr	

Synthesis of Pentane-1,3-diamine

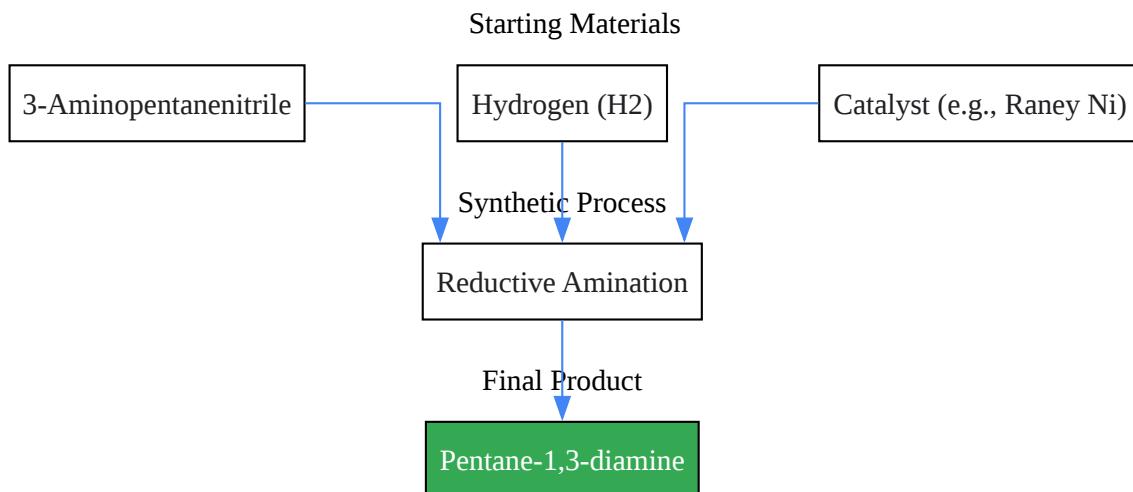
While specific, detailed industrial synthesis protocols for pentane-1,3-diamine are proprietary, a common and versatile method for the laboratory-scale synthesis of 1,3-diamines is through the reductive amination of a suitable carbonyl compound. This process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination for the Synthesis of Pentane-1,3-diamine

This protocol describes a plausible synthetic route to pentane-1,3-diamine starting from 3-aminopentanenitrile, which can be conceptualized as a two-step process within a one-pot reaction.

Materials:

- 3-aminopentanenitrile
- Methanol (MeOH)
- Ammonia (in methanol, 7N solution)
- Raney Nickel (catalyst)
- Hydrogen gas (H₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for reactions under pressure
- Magnetic stirrer and heating mantle
- Filtration apparatus
- Rotary evaporator


Procedure:

- Reaction Setup: In a high-pressure autoclave equipped with a magnetic stir bar, dissolve 3-aminopentanenitrile in methanol.
- Addition of Reagents: To this solution, add a solution of ammonia in methanol. This is followed by the careful addition of a catalytic amount of Raney Nickel slurry.
- Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
- Reaction: Heat the mixture to a suitable temperature (e.g., 80-120°C) with vigorous stirring. The reaction is typically monitored by observing the cessation of hydrogen uptake.

- Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
- Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
- Solvent Removal: Combine the filtrate and washings and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
- Purification: The crude pentane-1,3-diamine can be purified by fractional distillation under reduced pressure to yield the final product.

Logical Workflow and Visualization

The synthesis of pentane-1,3-diamine via reductive amination of 3-aminopentanenitrile can be visualized as a sequential process. The initial nitrile is first reduced to a primary amine, which then can be isolated or, in a one-pot synthesis, further react under the reductive amination conditions to yield the final diamine. A simplified logical workflow for a plausible synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of pentane-1,3-diamine.

Applications in Research and Drug Development

Pentane-1,3-diamine serves as a versatile building block in organic synthesis and materials science. While its direct application in pharmaceuticals is not extensively documented in publicly available literature, its structural motif is of interest in medicinal chemistry.

Industrial Applications

The primary industrial applications of pentane-1,3-diamine include:

- **Polymer Synthesis:** It is used as a monomer in the production of polyamides, where its asymmetric structure can impart unique properties to the resulting polymer.
- **Epoxy Curing Agent:** It serves as a curative for epoxy resins, influencing the cross-linking density and the mechanical properties of the cured material.
- **Corrosion Inhibitor:** Its amine functional groups allow it to act as a corrosion inhibitor for various metals.
- **Asphalt Emulsifiers:** It finds use in the formulation of asphalt emulsions.

Relevance in Drug Development

The 1,3-diamine moiety is a key structural feature in numerous biologically active compounds and natural products.^{[3][4]} The presence of two basic nitrogen atoms at a 1,3-spacing allows for specific hydrogen bonding interactions with biological targets such as enzymes and receptors. Chiral 1,3-diamines are particularly valuable as ligands in asymmetric synthesis and as components of pharmacologically active molecules.^[4]

While pentane-1,3-diamine itself is not a known therapeutic agent, its derivatives could be explored in drug discovery programs for the following reasons:

- **Scaffold for Library Synthesis:** It can serve as a starting material for the synthesis of compound libraries for high-throughput screening.

- **Linker Moiety:** The diamine functionality allows it to be used as a linker to connect different pharmacophores in the design of bifunctional molecules.
- **Modulation of Physicochemical Properties:** Incorporation of the pentane-1,3-diamine structure can be used to modulate the solubility, lipophilicity, and basicity of a lead compound.

Conclusion

Pentane-1,3-diamine is a commercially available diamine with a well-characterized set of physicochemical properties. While its primary applications are in polymer and materials science, its underlying 1,3-diamine scaffold holds potential for applications in medicinal chemistry and drug development. Further research into the synthesis of its derivatives and their biological evaluation could uncover novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dytek.invista.com [dytek.invista.com]
- 2. 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pentane-1,3-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584249#iupac-name-for-1-3-diaminopentane\]](https://www.benchchem.com/product/b1584249#iupac-name-for-1-3-diaminopentane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com